4-Bromo-3-methylbenzene-1,2-diamine
Overview
Description
4-Bromo-3-methylbenzene-1,2-diamine is an organic compound with the chemical formula C7H9BrN2. It is a derivative of benzene, featuring a bromine atom and a methyl group attached to the benzene ring, along with two amine groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-methylbenzene-1,2-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for the compound .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the organic compound .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The substituted benzene ring is a key component in many organic compounds and can influence their properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbenzene-1,2-diamine can be synthesized through a multi-step process involving the following steps :
Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the compound is brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group.
Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-Bromo-3-methylbenzene-1,2-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound can form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzene-1,2-diamine: This compound has a similar structure but with the positions of the bromine and methyl groups swapped.
4-Bromo-2-methylbenzene-1,3-diamine: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
4-Bromo-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both bromine and amine groups makes it a versatile intermediate for various synthetic pathways and research applications .
Properties
IUPAC Name |
4-bromo-3-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZQNBSYFRCDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731275 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-74-9 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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